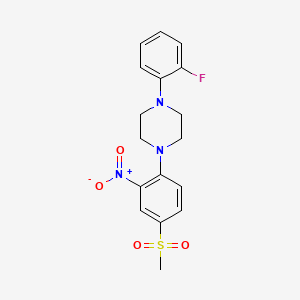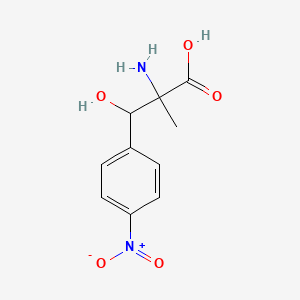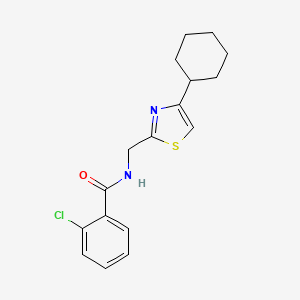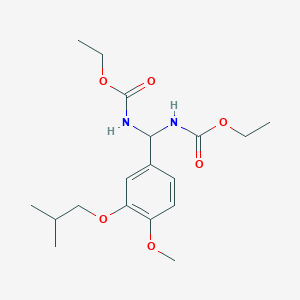
1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C17H18FN3O4S and its molecular weight is 379.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Ligand Evaluation
Arylcycloalkylamines, including phenyl piperidines and piperazines, are pharmacophoric groups found in antipsychotic agents. Research into these compounds, including derivatives such as 1-(2-Fluorophenyl)-4-(4-(methylsulfonyl)-2-nitrophenyl)piperazine, has shown that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. This improvement in binding affinity highlights the potential of these compounds in developing more effective antipsychotic treatments with enhanced selectivity for target receptors (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use
Piperazine, a nitrogen-containing heterocycle, is integral to the rational design of drugs due to its presence in a wide range of therapeutic agents. Modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. This adaptability makes piperazines, including this compound, critical in drug discovery for various applications, including CNS agents, anticancer, cardio-protective agents, antivirals, and more. This diversity underscores the importance of piperazine derivatives in the pharmaceutical industry (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives have been extensively studied for their anti-mycobacterial properties. These compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This research suggests that piperazine-based compounds could play a crucial role in developing new, effective treatments for tuberculosis, a pressing global health issue (Girase et al., 2020).
Chemical Synthesis and Drug Design
The flexibility of piperazine as a building block for drug-like elements highlights its significant impact on pharmacokinetic and pharmacodynamic factors of the resulting molecules. Piperazine derivatives, such as this compound, continue to be a focal point in drug design due to their broad therapeutic potential. Further investigations into these compounds are highly recommended to explore their full range of applications in treating various diseases (Verma & Kumar, 2017).
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylsulfonyl-2-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-26(24,25)13-6-7-16(17(12-13)21(22)23)20-10-8-19(9-11-20)15-5-3-2-4-14(15)18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSVRNSBVBZUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)

![N-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-2-(4-formylphenoxy)acetamide](/img/structure/B2807283.png)
![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)

![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)


